

# Toxicology Profile of Urolithin M5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Urolithin M5**, a metabolite of ellagic acid produced by the gut microbiota, has garnered interest for its potential therapeutic applications, notably its anti-influenza virus activity. This technical guide provides a comprehensive overview of the current toxicological data available for **Urolithin M5**. Due to the limited direct toxicological studies on **Urolithin M5**, this document also incorporates extensive safety data from its closely related analogue, Urolithin A, to provide a broader context for the toxicological profile of this class of compounds. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in their evaluation of **Urolithin M5**.

#### Introduction

Urolithins are a class of dibenzopyran-6-one derivatives that are metabolites of ellagitannins and ellagic acid, which are abundant in various fruits and nuts. **Urolithin M5** is one such metabolite that has demonstrated biological activity, including the inhibition of the influenza virus neuraminidase. A thorough understanding of its toxicological profile is paramount for any further preclinical and clinical development. This document collates and analyzes the existing toxicological findings for **Urolithin M5** and its well-studied analogue, Urolithin A.



#### **Toxicological Data Summary**

The available toxicological data for **Urolithin M5** is primarily focused on its in vitro cytotoxicity. To provide a more complete safety profile, this section also presents a summary of the extensive toxicological evaluations conducted on Urolithin A.

#### **Urolithin M5**

The primary toxicological data for **Urolithin M5** comes from a study investigating its antiinfluenza activity.

Table 1: In Vitro Cytotoxicity of Urolithin M5

| Cell Line                        | Assay     | Endpoint | Result   | Reference |
|----------------------------------|-----------|----------|----------|-----------|
| Madin-Darby Canine Kidney (MDCK) | MTT Assay | CC50     | 227.4 μM | [1]       |

CC50: 50% cytotoxic concentration

An in vivo study in a mouse model of influenza virus infection utilized **Urolithin M5** at a dose of 200 mg/kg/day, which resulted in a 50% survival rate and reduced lung pathology in infected mice[1]. While this study provides some information on a tolerated dose in a disease model, it was not designed as a formal toxicity study. The study also noted that **Urolithin M5** treatment led to a decrease in the production of pro-inflammatory cytokines NF- $\kappa$ B, TNF- $\alpha$ , and IL-6 in the lungs of infected mice[1][2].

#### **Urolithin A (as a Surrogate)**

Urolithin A has undergone a more comprehensive battery of toxicological tests, providing valuable insights into the potential safety profile of the urolithin class of compounds.

Table 2: Summary of Toxicological Studies on Urolithin A



| Study Type                                            | Model                                     | Key Findings                                                                                                                                                                                        | Reference |
|-------------------------------------------------------|-------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Genotoxicity                                          |                                           |                                                                                                                                                                                                     |           |
| Bacterial Reverse<br>Mutation Assay (Ames<br>Test)    | S. typhimurium & E. coli                  | Not mutagenic                                                                                                                                                                                       | [3][4][5] |
| In Vitro Mammalian<br>Cell Micronucleus Test          | Human Lymphocytes                         | Not clastogenic or aneugenic                                                                                                                                                                        | [3][4][5] |
| In Vivo Mammalian<br>Erythrocyte<br>Micronucleus Test | Rat Bone Marrow                           | No increase in micronucleated erythrocytes                                                                                                                                                          | [3][4][5] |
| Acute Oral Toxicity                                   | Rat                                       | Not specified in detail,<br>but no adverse effects<br>noted in repeated<br>dose studies                                                                                                             | [3][4]    |
| Repeated Dose Oral<br>Toxicity (28-Day)               | Rat                                       | No alterations in clinical parameters, blood chemistry, or hematology.                                                                                                                              | [3][4][5] |
| Repeated Dose Oral<br>Toxicity (90-Day)               | Rat                                       | No observed adverse effect level (NOAEL) was the highest dose tested: 3451 mg/kg bw/day for males and 3826 mg/kg bw/day for females. No target organs or specific toxic mechanisms were identified. | [3][4][6] |
| Human Clinical Trials                                 | Healthy Elderly and<br>Middle-Aged Adults | Safe and well-<br>tolerated at doses up<br>to 1,000 mg/day for up<br>to 4 months. No                                                                                                                | [7][8]    |



serious adverse events reported.

### **Experimental Protocols**

This section provides detailed methodologies for the key toxicological experiments cited in this guide.

# In Vitro Cytotoxicity Assessment of Urolithin M5: MTT Assay

This protocol is based on the methodology used to determine the CC50 of **Urolithin M5** in MDCK cells[1].

- Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10<sup>4</sup> cells/well and allowed to adhere overnight.
- Compound Treatment: **Urolithin M5** is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
- Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated)
   cells. The 50% cytotoxic concentration (CC50) is determined by plotting the cell viability



against the logarithm of the **Urolithin M5** concentration and fitting the data to a sigmoidal dose-response curve.

#### In Vivo Study of Urolithin M5 in a Mouse Model

This protocol is based on the in vivo study of **Urolithin M5** in a PR8-infected mouse model[1].

- Animals: BALB/c mice (e.g., 6-8 weeks old) are used. They are housed in a specificpathogen-free facility with controlled temperature and a 12-hour light/dark cycle, with ad libitum access to food and water.
- Virus Infection: Mice are anesthetized and intranasally inoculated with a non-lethal dose of influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).
- Treatment: **Urolithin M5** is administered orally (e.g., by gavage) at a dose of 200 mg/kg/day for a specified duration (e.g., 7 consecutive days) starting 24 hours post-infection. A vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethylcellulose).
- Monitoring: Mice are monitored daily for body weight changes and survival rate for a period of up to 14 days post-infection.
- Tissue Collection and Analysis: On a predetermined day post-infection (e.g., day 5), a subset of mice from each group is euthanized. Lungs are harvested for the following analyses:
  - Lung Index: Calculated as the ratio of lung weight to body weight.
  - Viral Titer: Determined by plaque assay or quantitative PCR.
  - Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.
  - Cytokine Analysis: Lung homogenates are used to measure the levels of NF-κB, TNF-α, and IL-6 using ELISA kits.

#### **Genotoxicity Assessment of Urolithin A**

The following protocols are standard assays used in the comprehensive safety assessment of Urolithin A[3][4][5].



- Strains:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) are used.
- Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).
- Procedure: The tester strains are exposed to various concentrations of Urolithin A in the
  presence and absence of the S9 mix. The number of revertant colonies is counted after
  incubation.
- Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
- Cells: Human peripheral blood lymphocytes are used.
- Treatment: Cells are treated with Urolithin A at various concentrations for a short duration with and without S9 mix, and for a longer duration without S9 mix.
- Micronucleus Scoring: After treatment, cells are harvested, and the frequency of micronucleated binucleated cells is scored.
- Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
- Animals: Male and female rats are used.
- Dosing: Urolithin A is administered orally at multiple dose levels.
- Sample Collection: Bone marrow is collected at 24 and 48 hours after the final dose.
- Analysis: The frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow is determined.
- Evaluation: A significant increase in the frequency of micronucleated PCEs indicates in vivo genotoxicity.

### **Mandatory Visualizations**



## **Signaling Pathway**



Click to download full resolution via product page



Caption: Urolithin M5 inhibits the NF-kB signaling pathway.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.





Click to download full resolution via product page

Caption: General workflow for an in vivo repeated-dose toxicity study.

#### Conclusion

The currently available data on the toxicology of **Urolithin M5** is limited, with a single in vitro study providing a CC50 value in MDCK cells. An in vivo study in an influenza mouse model suggests that a dose of 200 mg/kg/day is tolerated and exerts therapeutic effects. However, comprehensive toxicological studies, including genotoxicity, acute, sub-chronic, and chronic toxicity, have not been reported for **Urolithin M5**.

In contrast, the closely related metabolite, Urolithin A, has undergone extensive safety evaluations. The comprehensive toxicological data for Urolithin A, which indicates a lack of genotoxicity and a high NOAEL in repeated-dose oral toxicity studies in rats, provides a degree of confidence in the general safety of the urolithin class of compounds. Human clinical trials with Urolithin A further support its safety profile in humans.

For the further development of **Urolithin M5** as a therapeutic agent, it is imperative that a full battery of toxicological studies is conducted in accordance with regulatory guidelines. This will be essential to establish a definitive safety profile and to determine a safe starting dose for first-in-human clinical trials. Researchers and drug development professionals should use the information presented in this guide as a starting point for their own comprehensive safety assessments of **Urolithin M5**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Urolithin M5 from the Leaves of Canarium album (Lour.) DC. Inhibits Influenza Virus by Targeting Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Safety assessment of Urolithin A, a metabolite produced by the human gut microbiota upon dietary intake of plant derived ellagitannins and ellagic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study supports safety of pomegranate metabolite, urolithin A [nutraingredients.com]
- 7. ORALLY ADMINISTERED UROLITHIN A IS SAFE AND MODULATES MUSCLE AND MITOCHONDRIAL BIOMARKERS IN ELDERLY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urolithin A Side Effects, Benefits, and Dosage [nad.com]
- To cite this document: BenchChem. [Toxicology Profile of Urolithin M5: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258381#toxicology-profile-of-urolithin-m5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com